molecular formula C28H28N2O B4675467 1-[(4-Benzhydrylpiperazin-1-yl)methyl]naphthalen-2-ol

1-[(4-Benzhydrylpiperazin-1-yl)methyl]naphthalen-2-ol

Cat. No.: B4675467
M. Wt: 408.5 g/mol
InChI Key: RRAGSOSERURBGH-UHFFFAOYSA-N
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Description

1-[(4-Benzhydrylpiperazin-1-yl)methyl]naphthalen-2-ol is a complex organic compound known for its unique structure and diverse applications. It features a naphthalen-2-ol core linked to a benzhydrylpiperazine moiety, making it a significant molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Benzhydrylpiperazin-1-yl)methyl]naphthalen-2-ol typically involves a multi-step process:

    Formation of Benzhydrylpiperazine: This step involves the reaction of benzhydryl chloride with piperazine under basic conditions.

    Coupling with Naphthalen-2-ol: The benzhydrylpiperazine intermediate is then reacted with naphthalen-2-ol in the presence of a suitable catalyst to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Benzhydrylpiperazin-1-yl)methyl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the benzhydrylpiperazine moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[(4-Benzhydrylpiperazin-1-yl)methyl]naphthalen-2-ol has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 1-[(4-Benzhydrylpiperazin-1-yl)methyl]naphthalen-2-ol involves its interaction with specific molecular targets. The benzhydrylpiperazine moiety can bind to receptors or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-[(4-Benzhydrylpiperazin-1-yl)methyl]-4-methyl-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
  • 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]naphthalen-2-ol

Uniqueness: 1-[(4-Benzhydrylpiperazin-1-yl)methyl]naphthalen-2-ol stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a naphthalen-2-ol core with a benzhydrylpiperazine moiety allows for versatile applications across different scientific disciplines.

Properties

IUPAC Name

1-[(4-benzhydrylpiperazin-1-yl)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O/c31-27-16-15-22-9-7-8-14-25(22)26(27)21-29-17-19-30(20-18-29)28(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-16,28,31H,17-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAGSOSERURBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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